Cas no 2092089-13-7 ((4-amino-2-bromo-5-chlorophenyl)(imino)(propan-2-yl)-lambda6-sulfanone)

(4-Amino-2-bromo-5-chlorophenyl)(imino)(propan-2-yl)-λ6-sulfanone is a highly specialized organosulfur compound featuring a sulfoximine functional group. Its unique structure, incorporating amino, bromo, and chloro substituents on the phenyl ring, enhances its reactivity and selectivity in synthetic applications. The λ6-sulfanone moiety contributes to stability while enabling versatile transformations, making it valuable in pharmaceutical and agrochemical intermediates. The propan-2-yl group further modulates steric and electronic properties, facilitating controlled functionalization. This compound is particularly useful in cross-coupling reactions and as a building block for heterocyclic synthesis. Its well-defined reactivity profile and structural robustness make it a reliable choice for advanced organic synthesis and medicinal chemistry research.
(4-amino-2-bromo-5-chlorophenyl)(imino)(propan-2-yl)-lambda6-sulfanone structure
2092089-13-7 structure
Product Name:(4-amino-2-bromo-5-chlorophenyl)(imino)(propan-2-yl)-lambda6-sulfanone
CAS No:2092089-13-7
MF:C9H12BrClN2OS
MW:311.626379013062
CID:5239602
Update Time:2025-06-03

(4-amino-2-bromo-5-chlorophenyl)(imino)(propan-2-yl)-lambda6-sulfanone Chemical and Physical Properties

Names and Identifiers

    • INDEX NAME NOT YET ASSIGNED
    • (4-amino-2-bromo-5-chlorophenyl)(imino)(propan-2-yl)-lambda6-sulfanone
    • Inchi: 1S/C9H12BrClN2OS/c1-5(2)15(13,14)9-4-7(11)8(12)3-6(9)10/h3-5,13H,12H2,1-2H3
    • InChI Key: OZVYPOGNOQDHSX-UHFFFAOYSA-N
    • SMILES: O=S(C(C)C)(C1C(Br)=CC(N)=C(Cl)C=1)=N

Experimental Properties

  • Density: 1.67±0.1 g/cm3(Predicted)
  • Boiling Point: 392.7±52.0 °C(Predicted)

(4-amino-2-bromo-5-chlorophenyl)(imino)(propan-2-yl)-lambda6-sulfanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-308998-1g
(4-amino-2-bromo-5-chlorophenyl)(imino)(propan-2-yl)-lambda6-sulfanone
2092089-13-7
1g
$0.0 2023-09-05
Enamine
EN300-308998-1.0g
(4-amino-2-bromo-5-chlorophenyl)(imino)(propan-2-yl)-lambda6-sulfanone
2092089-13-7
1.0g
$0.0 2023-02-26

Additional information on (4-amino-2-bromo-5-chlorophenyl)(imino)(propan-2-yl)-lambda6-sulfanone

Recent Advances in the Study of (4-amino-2-bromo-5-chlorophenyl)(imino)(propan-2-yl)-lambda6-sulfanone (CAS: 2092089-13-7)

The compound (4-amino-2-bromo-5-chlorophenyl)(imino)(propan-2-yl)-lambda6-sulfanone (CAS: 2092089-13-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel sulfonamide derivatives, which are known for their broad-spectrum biological activities. The presence of the lambda6-sulfanone moiety, in particular, has been associated with enhanced stability and bioavailability, making it a promising scaffold for drug development. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to characterize the compound and confirm its structural integrity.

In vitro studies have demonstrated that (4-amino-2-bromo-5-chlorophenyl)(imino)(propan-2-yl)-lambda6-sulfanone exhibits moderate inhibitory activity against several enzymes implicated in inflammatory and neoplastic diseases. Notably, its interaction with specific protein targets has been elucidated through molecular docking simulations, revealing potential binding sites that could be exploited for therapeutic purposes. These findings suggest that the compound may serve as a lead structure for the development of new anti-inflammatory or anticancer agents.

Further investigations into the pharmacokinetic properties of the compound have shown favorable absorption and distribution profiles in preclinical models. However, challenges remain in optimizing its metabolic stability and minimizing potential off-target effects. Ongoing research is exploring structural modifications to enhance its efficacy and safety, with preliminary results indicating promising avenues for improvement.

In conclusion, (4-amino-2-bromo-5-chlorophenyl)(imino)(propan-2-yl)-lambda6-sulfanone represents a compelling area of study in medicinal chemistry. Its unique structural features and biological activities position it as a valuable candidate for further drug development. Future research should focus on elucidating its mechanism of action in greater detail and advancing it through the drug discovery pipeline. This brief underscores the importance of continued investment in the exploration of novel chemical entities like this one, which hold the potential to address unmet medical needs.

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